![molecular formula C10H9N3O2 B15301232 2-[4-(4H-1,2,4-triazol-3-yl)phenyl]acetic acid](/img/structure/B15301232.png)
2-[4-(4H-1,2,4-triazol-3-yl)phenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4H-1,2,4-triazol-3-yl)phenyl]acetic acid is an organic compound that features a triazole ring attached to a phenylacetic acid moiety The triazole ring is a five-membered ring containing three nitrogen atoms, which is known for its stability and versatility in various chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4H-1,2,4-triazol-3-yl)phenyl]acetic acid typically involves the reaction of 4-(4H-1,2,4-triazol-3-yl)benzaldehyde with a suitable reagent to introduce the acetic acid moiety. One common method involves the use of chloroacetic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(4H-1,2,4-triazol-3-yl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring .
Applications De Recherche Scientifique
2-[4-(4H-1,2,4-triazol-3-yl)phenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s triazole ring is known for its ability to interact with biological targets, making it useful in the development of enzyme inhibitors and other bioactive molecules.
Mécanisme D'action
The mechanism of action of 2-[4-(4H-1,2,4-triazol-3-yl)phenyl]acetic acid involves its interaction with molecular targets in biological systems. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4H-1,2,4-triazol-4-yl)benzoic acid: Similar structure but with a benzoic acid moiety instead of phenylacetic acid.
2-(4H-1,2,4-triazol-3-yl)benzoic acid: Another similar compound with a benzoic acid moiety.
4-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)benzoic acid: Features additional methyl groups on the triazole ring.
Uniqueness
2-[4-(4H-1,2,4-triazol-3-yl)phenyl]acetic acid is unique due to the combination of the triazole ring and the phenylacetic acid moiety, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C10H9N3O2 |
|---|---|
Poids moléculaire |
203.20 g/mol |
Nom IUPAC |
2-[4-(1H-1,2,4-triazol-5-yl)phenyl]acetic acid |
InChI |
InChI=1S/C10H9N3O2/c14-9(15)5-7-1-3-8(4-2-7)10-11-6-12-13-10/h1-4,6H,5H2,(H,14,15)(H,11,12,13) |
Clé InChI |
FVXANLYDJLONRF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC(=O)O)C2=NC=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



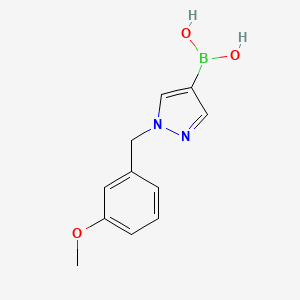
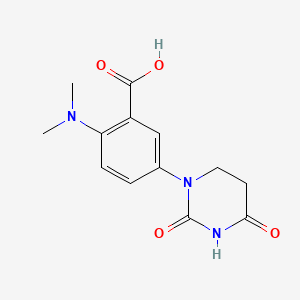
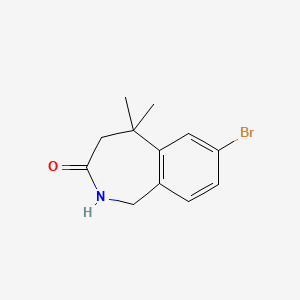
![ethyl 1-{hydroxy[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-3-methylidenecyclobutane-1-carboxylate](/img/structure/B15301186.png)
![rac-(1R,4S,5S)-4-[3-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B15301194.png)
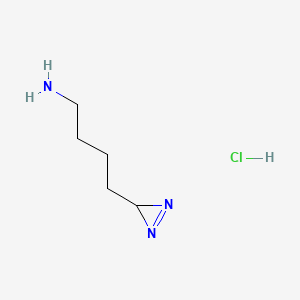


![N-{3-[(4-chloro-5-cyclopropylpyrimidin-2-yl)amino]propyl}cyclobutanecarboxamide](/img/structure/B15301216.png)
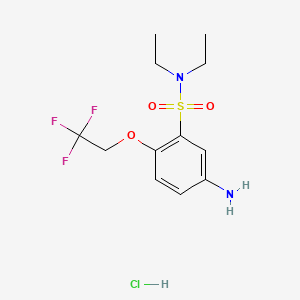

![6-(Fluoromethyl)spiro[3.3]heptan-2-one](/img/structure/B15301237.png)

